4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran

Description

Systematic Nomenclature and Structural Identification

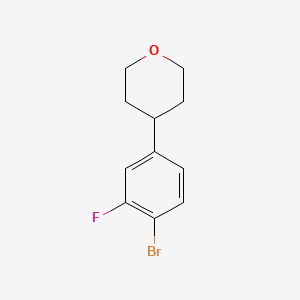

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and saturated ring systems. The compound is officially designated under Chemical Abstracts Service number 1695779-46-4 and possesses the molecular formula C11H12BrFO with a molecular weight of 259.11 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-bromo-3-fluorophenyl)oxane, reflecting the modern preference for the term "oxane" over the traditional "tetrahydropyran" designation.

The structural framework consists of a six-membered saturated heterocyclic ring containing five carbon atoms and one oxygen atom, with the aromatic substituent attached at the 4-position of the tetrahydropyran ring. The aromatic portion features a benzene ring bearing bromine at the para position and fluorine at the meta position relative to the point of attachment to the heterocyclic system. This specific substitution pattern creates a distinctive electronic environment that influences both the physical properties and chemical reactivity of the compound.

The three-dimensional conformational analysis reveals that the tetrahydropyran ring adopts a chair conformation, consistent with the well-established preference of six-membered saturated rings to minimize steric interactions. The aromatic ring substituent occupies an equatorial position on the heterocyclic ring, which represents the thermodynamically favored arrangement due to reduced steric hindrance compared to the axial orientation. This conformational preference significantly influences the compound's physical properties and its behavior in chemical transformations.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of pyran-containing compounds and halogenated aromatic systems. The parent tetrahydropyran system has been recognized as a fundamental structural motif since the early investigations into saturated heterocycles. Tetrahydropyran derivatives gained particular prominence in organic synthesis following the discovery of their utility as protecting groups for alcohols, a application that emerged from systematic studies of cyclic ether chemistry.

The historical significance of pyran chemistry traces back to the twentieth century, when pyran was first isolated and characterized in 1962 through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This milestone represented a crucial advancement in understanding six-membered oxygen-containing heterocycles, although the parent pyran compound proved highly unstable and prone to disproportionation reactions. The instability of the unsaturated pyran system led researchers to focus on the more stable tetrahydropyran derivatives, which became valuable synthetic intermediates and protecting group reagents.

The integration of halogenated aromatic substituents with tetrahydropyran systems represents a more recent development in heterocyclic chemistry, reflecting advances in both synthetic methodology and the growing importance of halogenated compounds in pharmaceutical and materials applications. Aryl halides, including bromo- and fluoro-substituted benzene derivatives, have been extensively studied since the development of modern organic synthesis techniques. The combination of these structural features in compounds like this compound represents a convergence of these historical research trajectories.

The contemporary relevance of this compound class has been enhanced by recent advances in cross-coupling reactions and other synthetic methodologies that enable the efficient construction of complex molecules containing both heterocyclic and halogenated aromatic components. These developments have positioned compounds like this compound as valuable building blocks for the synthesis of more complex molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science.

Position Within Bromo-Fluoro Aromatic Compound Classifications

This compound occupies a distinctive position within the classification systems used for bromo-fluoro aromatic compounds, representing a specialized subset that combines halogenated aromatic chemistry with heterocyclic structural elements. The compound belongs to the broader category of aryl halides, which are aromatic compounds containing one or more halogen substituents directly bonded to the aromatic ring system. Within this classification, it specifically represents a dihalogenated derivative containing both bromine and fluorine substituents on the same benzene ring.

The presence of both bromine and fluorine substituents creates a unique electronic environment that distinguishes this compound from simpler monohalogenated aromatic systems. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, while bromine provides a different pattern of electronic influence due to its larger size and different electronegativity. This combination of electronic effects influences the reactivity patterns and physical properties of the compound in ways that cannot be predicted simply from the behavior of the individual monohalogenated analogs.

From a structural classification perspective, the compound can be categorized as a substituted tetrahydropyran derivative, specifically falling within the class of 4-aryltetrahydropyrans. This classification system emphasizes the heterocyclic core structure while acknowledging the significant influence of the aromatic substituent on the compound's properties and behavior. The 4-position substitution pattern is particularly important because it represents the most sterically accessible site for aromatic substitution on the tetrahydropyran ring system.

The compound's position within bromo-fluoro aromatic classifications is further refined by considering the specific substitution pattern on the benzene ring. The 3-fluoro-4-bromo arrangement represents a specific regioisomer that exhibits distinct reactivity patterns compared to other possible substitution arrangements. This pattern is particularly significant in cross-coupling reactions, where the differential reactivity of the bromine and fluorine substituents can be exploited for selective synthetic transformations.

The classification of this compound also extends to its role as a synthetic intermediate and building block in organic synthesis. The combination of the reactive bromine substituent with the stable tetrahydropyran core makes it particularly valuable for constructing more complex molecular architectures through selective functionalization reactions. This synthetic utility has led to its inclusion in various chemical databases and supplier catalogs as a specialized building block for research applications.

Properties

IUPAC Name |

4-(4-bromo-3-fluorophenyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQOHQIGEFNHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Boronate Ester Preparation

- Reactants : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) and methyl 4-bromobenzoate (54 mg, 0.25 mmol).

- Catalyst : Palladium-based catalyst (exact type unspecified in available data).

- Solvent : Ethyl acetate.

- Workup : Washing with water (2 × 10 mL) and brine (10 mL), drying over Na₂SO₄, and concentration under reduced pressure.

- Yield : 99% (79.6 mg).

Step 2: Tetrahydropyran Ring Formation

- Cyclization of intermediates under acidic or thermal conditions to form the tetrahydropyran ring. Exact conditions for this step are inferred from analogous syntheses.

Step 3: Functionalization

- Introduction of the 3-fluoro substituent via electrophilic aromatic substitution or halogen exchange reactions.

Key Reaction Data

| Parameter | Details |

|---|---|

| Reaction Type | Suzuki-Miyaura coupling |

| Catalyst | Pd-based (unspecified) |

| Solvent | Ethyl acetate |

| Temperature | Room temperature (inferred) |

| Purification | Flash column chromatography (20–40% EtOAc/hexane) |

| Yield | 50–99% |

Characterization and Analytical Data

- HRMS : Observed [M+H]⁺ = 320.1856 (calculated: 320.1856).

- ¹H NMR (500 MHz, CDCl₃) :

- IR (neat) : Peaks at 2971, 2921, 1677 cm⁻¹ (C=O stretch).

Optimization and Challenges

- Selectivity : Ensuring regioselective introduction of bromine and fluorine substituents requires careful control of reaction conditions.

- Purification : Flash chromatography is critical for isolating the target compound from byproducts, with solvent gradients optimized for polarity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives with various functional groups.

Oxidation: Products include quinones and other oxidized phenyl derivatives.

Reduction: Products include dehalogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran has been investigated for its potential therapeutic applications, particularly as an inhibitor of glycine transporters (GlyT1). GlyT1 plays a crucial role in neurotransmitter regulation in the central nervous system, making this compound a candidate for treating disorders related to glycinergic signaling, such as anxiety and schizophrenia .

Case Study: GlyT1 Inhibition

- Objective: To evaluate the efficacy of this compound as a GlyT1 inhibitor.

- Methodology: In vitro assays were conducted to measure the compound's binding affinity and inhibitory concentration.

- Results: The compound demonstrated significant inhibition of GlyT1 activity, suggesting its potential as a therapeutic agent in neurological disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various functionalization reactions, including nucleophilic substitutions that can introduce diverse functional groups.

Data Table: Functionalization Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Basic conditions with amines | Substituted tetrahydropyrans |

| Oxidation | Using potassium permanganate | Corresponding ketones or aldehydes |

| Reduction | Sodium borohydride | Alcohol derivatives |

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

- Objective: To assess the cytotoxic effects on cancer cell lines.

- Methodology: MTT assays were performed on HeLa and A549 cell lines.

- Results: The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

When compared to similar compounds, such as other halogenated tetrahydropyrans, this compound displays unique reactivity profiles due to its specific halogen substitutions. This can enhance its binding affinity in biological systems and its reactivity in synthetic applications.

Comparison Table: Halogenated Tetrahydropyrans

| Compound | Halogen Substitutions | Notable Properties |

|---|---|---|

| This compound | Br, F | High affinity for GlyT1 |

| 4-(Bromophenyl)tetrahydro-2H-pyran | Br | Moderate biological activity |

| 3-Fluorophenyl-tetrahydro-2H-pyran | F | Lower reactivity |

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the tetrahydropyran ring significantly impact physicochemical properties. Selected examples are compared below:

Key Observations :

- Position 4 substituents (e.g., aryl groups) introduce steric bulk and electronic modulation, whereas position 2 substituents (e.g., ethers) favor conformational flexibility.

- Bromine on the aromatic ring (as in the target compound) is less reactive toward nucleophilic substitution compared to bromine directly on the tetrahydropyran ring (e.g., 3-bromo-tetrahydro-2H-pyran ).

Physical Properties

Halogenation and substituent type strongly influence melting points, solubility, and aggregation states:

Key Observations :

Reactivity and Functionalization

The bromine and fluorine atoms in the target compound enable diverse reactivity:

- Cross-Coupling Potential: The 4-bromo group on the aryl ring is amenable to Suzuki-Miyaura or Ullmann couplings, as seen in analogous compounds (e.g., Grignard reactions in ).

- Electrophilic Substitution : Fluorine directs electrophilic attacks to specific positions on the aromatic ring.

- Comparison with 3-Bromo-tetrahydro-2H-pyran : Bromine on the tetrahydropyran ring () is more reactive in SN2 reactions than bromine on aryl groups.

Spectroscopic Data

NMR and MS data highlight substituent effects:

Key Observations :

- Aromatic protons in halogenated derivatives (e.g., bromophenyl) typically resonate downfield (δ 7.0–7.6) due to electron-withdrawing effects.

- Aliphatic protons on the tetrahydropyran ring appear between δ 1.5–4.5, influenced by substituent position .

Biological Activity

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyran ring substituted with a bromine atom and a fluorine atom on the phenyl group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related heterocyclic compounds have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range . The presence of halogen substituents like bromine and fluorine can enhance the binding affinity to target proteins involved in cancer progression.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets, potentially inhibiting key enzymes or modulating receptor activity. Similar compounds have been shown to inhibit glycine transporters (GlyT1), which play a role in neurotransmitter regulation and may influence tumor growth .

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the effects of tetrahydropyran derivatives demonstrated that modifications at the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The bromine and fluorine substitutions were critical for enhancing potency .

- GlyT1 Inhibition : Research on glycine transporters indicated that tetrahydropyran derivatives could serve as inhibitors for GlyT1, which is involved in neurotransmitter dynamics in the central nervous system. This inhibition may have implications for both neurological disorders and cancer therapy .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of related compounds revealed that the presence of halogen atoms could increase lipophilicity and improve cellular uptake, thereby enhancing biological efficacy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-bromo-3-fluorophenyl)tetrahydro-2H-pyran derivatives?

- Answer : The synthesis typically involves:

- Diastereoselective oligomerization : Copper(II)–bisphosphine catalysts enable stereochemical control, as demonstrated in the synthesis of substituted tetrahydropyrans using 3,5-dimethylhex-5-en-1-ol and aldehydes (e.g., cinnamaldehyde) .

- Substitution reactions : Halogenation (e.g., bromine or chlorine) under UV light or catalytic conditions, as seen in analogous tetrahydro-2H-pyran derivatives .

- Metalation strategies : Lithiating agents (e.g., n-BuLi or LiHMDS) can functionalize the tetrahydropyran core at specific positions, though regioselectivity depends on solvent and temperature .

Q. How are structural and stereochemical features of tetrahydropyran derivatives validated experimentally?

- Answer : Key techniques include:

- NMR spectroscopy : and NMR provide coupling constants and chemical shifts to confirm regiochemistry (e.g., diastereomeric ratios in ) .

- Mass spectrometry (MS) : EI/CI-MS identifies molecular ion peaks and fragmentation patterns, critical for verifying substituent placement .

- X-ray crystallography : Resolves absolute stereochemistry, as shown in studies of bromophenyl analogs (e.g., halogenated pyrrole derivatives in ) .

Q. What biological activities have been reported for tetrahydropyran derivatives structurally related to this compound?

- Answer :

- HMG-CoA reductase inhibition : Derivatives with fluorophenyl and cyclopropyl groups (e.g., compound 1d in ) showed activity comparable to pitavastatin, a cholesterol-lowering drug .

- Anti-inflammatory properties : Plasmalogen-selective phospholipase A2 inhibition in myocardial tissue suggests potential for cardiovascular research .

Advanced Research Questions

Q. How can diastereoselectivity challenges in tetrahydropyran synthesis be systematically addressed?

- Answer :

- Catalyst optimization : achieved >95% diastereoselectivity using chiral L3 ligands with Cu(II) catalysts. Adjusting ligand steric bulk and reaction temperature (e.g., -78°C) minimizes competing pathways .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing stereochemical outcomes .

- Table: Comparison of Diastereoselectivity in Key Studies

| Substrate | Catalyst | Diastereomeric Ratio | Reference |

|---|---|---|---|

| 3,5-Dimethylhex-5-en-1-ol | Cu(II)/L3 | 95:5 | |

| 6-Methylpurine derivative | n-BuLi | 70:30 |

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar tetrahydropyran derivatives?

- Answer :

- Mechanistic profiling : Compare inhibition kinetics (e.g., IC values for HMG-CoA reductase inhibitors in ) to isolate substituent effects .

- Metabolic stability assays : Assess hepatic clearance using microsomal models to explain discrepancies between in vitro and in vivo efficacy .

- Structural analogs : Replace the 4-bromo-3-fluorophenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to modulate target binding .

Q. How can computational methods enhance the design of tetrahydropyran-based therapeutics?

- Answer :

- Docking studies : Predict binding modes to HMG-CoA reductase using crystal structures (e.g., PDB: 1HWK) to prioritize synthetic targets .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency for lead optimization .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.